(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione, also known as CID 1067700, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : The efficient synthesis of imidazolidine-2,4-dione derivatives, including those with potential similarity to "(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione," has been achieved through one-pot microwave-assisted methods. These approaches yield optically pure derivatives, indicating a streamlined method for generating compounds with potential application in medicinal chemistry and material science (Brouillette et al., 2007).
Biological Activities
Antidiabetic Properties : Research on thiazolidine-2,4-diones, a related class of compounds, has shown significant hypoglycemic activity, indicating potential applications in the treatment of diabetes. The structural modifications and evaluation of these compounds reveal insights into their mechanism of action and efficacy, suggesting a path for developing new therapeutic agents (Oguchi et al., 2000).
Corrosion Inhibition : Imidazolidine-2,4-dione derivatives have been identified as effective corrosion inhibitors for metals in acidic solutions. Their adsorption behavior and inhibition efficiency are of significant interest for protecting materials in industrial applications (Elbarki et al., 2020).
Material Science Applications
Electrochemical Studies : The electrochemical behavior of imidazolidine derivatives has been analyzed for their potential as corrosion inhibitors. Theoretical calculations based on density functional theory (DFT) have helped to elucidate the efficiency of these compounds, providing a foundation for their application in material protection and preservation (Cruz et al., 2004).
Pharmaceutical Development
Antinociceptive Effects : Studies on hydantoin derivatives have explored their potential therapeutic applications, including antinociceptive effects. Such research provides valuable insights into the development of new drugs for pain management, highlighting the versatility of imidazolidine-2,4-dione compounds in pharmaceutical research (Queiroz et al., 2015).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to inhibit cox-2 .
Mode of Action
It’s known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm . This suggests that the compound might interact with its targets by binding to the active site and inhibiting the enzyme’s function.
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives can affect the synthesis of prostaglandins, which are involved in inflammation and pain pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
The inhibition of cox-2 by pyrrolidine derivatives can lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain .
properties
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHAYVMAMVTAHJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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